molecular formula C21H31NO2 B085903 (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol CAS No. 1045-71-2

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol

Numéro de catalogue B085903
Numéro CAS: 1045-71-2
Poids moléculaire: 329.5 g/mol
Clé InChI: PUAYLIXQYVQBPE-VSFNPFCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol is a synthetic compound that belongs to the class of steroid hormones. It is commonly referred to as 16-DPA and is synthesized from a natural steroid hormone known as dehydroepiandrosterone (DHEA). This compound has been found to have a wide range of potential applications in scientific research due to its unique properties.

Applications De Recherche Scientifique

Understanding Steroid Disorders

Research has identified a novel steroid disorder associated with genital ambiguity, characterized by overproduction of pregnenolone and progesterone, leading to elevated concentrations of these steroids. This condition, named apparent pregnene hydroxylation deficiency (APHD), highlights the central role of steroid biosynthesis in sexual development and suggests the potential involvement of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol in steroid-related disorders. The study proposes that the disorder could be linked to deficiencies in co-factors and modulators of hydroxylation such as P450 reductase and cytochrome b5, or post-translational modifications of the hydroxylases (Shackleton & Małunowicz, 2003).

Antidiabetic Potential

Flavonoids, known for their potent α-glucosidase inhibitory activity, highlight the relevance of steroid-like compounds in the treatment and management of diabetes mellitus. The study on flavonoids' mechanism of action and their potential as α-glucosidase inhibitors indicates the significance of compounds like this compound in developing novel antidiabetic treatments. Such compounds, through their interaction with enzymes and influence on metabolic pathways, could offer new avenues for diabetes management (Şöhretoğlu & Sarı, 2019).

Cardiovascular Disease Management

The metabolite 20-Hydroxyeicosatetraenoic acid (20-HETE), similar in structural complexity to this compound, plays a crucial role in the cardiovascular system. Its involvement in mechanisms such as cardiac hypertrophy, cardiotoxicity, and hypertension underscores the potential of structurally similar compounds in cardiovascular disease management. The research suggests targeting 20-HETE production and/or action as a therapeutic strategy, indicating that compounds like this compound could also be explored for cardiovascular applications (Elshenawy et al., 2013).

Neurosteroid Therapeutic Applications

The neuroactive steroid allopregnanolone, closely related to the structural framework of this compound, has shown potential for treating various stress-related diseases, including PTSD, depression, and alcohol use disorders. This emphasizes the therapeutic benefits of neurosteroids and suggests the exploration of similar compounds for neurological and psychiatric conditions. The review argues for the pleiotropic actions of such steroids in promoting recovery across a variety of illnesses (Boero et al., 2019).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Sodium periodate", "Methanol", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Oxidation of cholesterol with sodium periodate in methanol to form 3beta-hydroxy-5-cholesten-7-one", "Conversion of 3beta-hydroxy-5-cholesten-7-one to 3beta-acetoxy-5-cholesten-7-one through acetylation with acetic anhydride and acetic acid", "Reaction of 3beta-acetoxy-5-cholesten-7-one with hydroxylamine hydrochloride and sodium hydroxide to form 3beta-acetoxy-5-cholestene-7-one oxime", "Reduction of 3beta-acetoxy-5-cholestene-7-one oxime with sodium borohydride in methanol to form (3beta)-3-amino-5-cholestene-7-one", "Oxidation of (3beta)-3-amino-5-cholestene-7-one with hydrogen peroxide and hydrochloric acid to form (3beta)-3-hydroxy-5-cholestene-7-one", "Conversion of (3beta)-3-hydroxy-5-cholestene-7-one to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one through a Wittig reaction with ethyl acetate and sodium hydroxide", "Reduction of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one with hydrogen gas and palladium on carbon to form (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol" ] }

Numéro CAS

1045-71-2

Formule moléculaire

C21H31NO2

Poids moléculaire

329.5 g/mol

Nom IUPAC

(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13+/t15-,16-,18-,19-,20-,21+/m0/s1

Clé InChI

PUAYLIXQYVQBPE-VSFNPFCBSA-N

SMILES isomérique

C/C(=N\O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

SMILES canonique

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.